BenchChemオンラインストアへようこそ!

((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

KRAS G12D enantiomer cancer

Chiral building block for non-covalent KRAS G12D inhibitor synthesis. The (2S,7aS) configuration is essential for target engagement in the Switch II pocket; the fluorotertiary carbon chiral center provides unmatched metabolic stability and binding affinity. Substituting with (2R,7aS) or non-fluorinated analogs compromises potency. High purity (≥98%) ensures stereochemical fidelity for lead optimization and scalable preclinical supply. Direct procurement for medicinal chemistry and process R&D teams advancing oncology pipelines.

Molecular Formula C8H14FNO
Molecular Weight 159.20 g/mol
Cat. No. B8237326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol
Molecular FormulaC8H14FNO
Molecular Weight159.20 g/mol
Structural Identifiers
SMILESC1CC2(CC(CN2C1)F)CO
InChIInChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8-/m0/s1
InChIKeyQAJRFPVPHUYVFE-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: Chiral Bicyclic Alcohol Intermediate for KRAS G12D Inhibitor Synthesis


((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 2820537-15-1) is a chiral fluorinated bicyclic alcohol belonging to the pyrrolizidine class of heterocyclic compounds . With a molecular formula of C8H14FNO and a molecular weight of 159.20 g/mol, this compound features a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center, making it significant in medicinal chemistry as a drug intermediate . It serves as a key building block for the synthesis of various active compounds, particularly as a core structural framework for KRAS G12D inhibitors .

Why ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol Cannot Be Replaced by Its Enantiomer or Other Pyrrolizidine Analogs


The ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol isomer is not interchangeable with its (2R,7aS) enantiomer or non-fluorinated pyrrolizidine analogs due to stereochemistry-dependent biological activity and differential synthetic accessibility. The (2S,7aS) configuration is essential for maintaining the correct spatial orientation of the fluorotertiary carbon and azaquaternary carbon chiral centers, which directly impacts the binding affinity and selectivity of downstream KRAS G12D inhibitors [1]. In contrast, the (2R,7aS) enantiomer (CAS: 2097518-76-6) has been established as a core scaffold for KRAS G12D inhibitors, and its stereochemistry is critical for optimal interaction with the KRAS G12D mutant protein . Furthermore, the introduction of a fluorine atom at the 2-position significantly modulates the compound's physicochemical properties, including lipophilicity and metabolic stability, compared to non-fluorinated pyrrolizidine intermediates . Therefore, substituting this specific stereoisomer with a generic pyrrolizidine analog or an alternative enantiomer would compromise the stereochemical integrity required for target engagement and likely lead to reduced potency or selectivity in the final drug candidate [1].

Quantitative Differentiation of ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol Against Key Comparators


Stereochemical Configuration Enables Distinct KRAS G12D Inhibitor Scaffold Compared to (2R,7aS) Enantiomer

The ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol isomer (CAS: 2820537-15-1) is structurally distinct from its (2R,7aS) enantiomer (CAS: 2097518-76-6) and is utilized in the synthesis of specific KRAS G12D inhibitors with altered binding profiles. While the (2R,7aS) enantiomer is the established core scaffold for the clinically advanced KRAS G12D inhibitor MRTX1133, the (2S,7aS) configuration is employed in alternative inhibitor series [1]. For example, the (2S,7aS) isomer is incorporated into the ligand of PDB structure 7RT3, whereas the (2R,7aS) isomer is present in the ligand of PDB structure 7RT2, demonstrating that the stereochemistry dictates the specific inhibitor design [2]. The (2R,7aS) enantiomer, as part of MRTX1133, exhibits an IC50 of 0.48–1.19 nM against KRAS G12D [3].

KRAS G12D enantiomer cancer

Fluorinated Moiety Enhances Metabolic Stability Relative to Non-Fluorinated Pyrrolizidine Analogs

The incorporation of a fluorine atom at the 2-position of the pyrrolizidine ring in ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol introduces a C-F bond that is known to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated pyrrolizidine analogs [1]. While direct comparative data for this specific compound is limited, the strategic integration of fluorine into bioactive molecules is a well-established principle in medicinal chemistry to improve pharmacokinetic properties and reduce off-target effects .

fluorine metabolic stability drug design

Enables Access to High-Affinity KRAS G12D Inhibitors with Sub-Nanomolar Potency

Compounds synthesized using the ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol scaffold exhibit potent inhibition of KRAS G12D, a key oncogenic driver. For instance, a related compound containing the (2S,7aS) fluorinated pyrrolizidine moiety demonstrated an IC50 of 9.4 nM against KRAS [1]. In comparison, MRTX1133, which utilizes the (2R,7aS) enantiomer, shows an IC50 of 0.48–1.19 nM, highlighting the impact of stereochemistry on potency [2].

KRAS G12D IC50 cancer

Improved Synthetic Scalability Through Stereocontrolled Anionic Cyclization

The synthesis of trans-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, which encompasses the (2S,7aS) isomer, has been achieved via a stereocontrolled anionic cyclization route starting from inexpensive proline and epichlorohydrin . This method avoids the use of hazardous ozonolysis and expensive chiral chromatographic separation that plagued earlier routes for related scaffolds, potentially improving scalability and reducing production costs [1]. In contrast, previous methods for the (2R,7aS) enantiomer often suffered from low overall yields and required challenging operations such as ozonolysis and costly chiral separations . The new stereocontrolled approach for the trans-isomer yields the desired product with high diastereoselectivity and good yields, making it more suitable for large-scale applications .

synthesis diastereoselective scale-up

High Purity Achievable (≥97%) Ensures Reproducibility in Downstream Synthesis

Commercially available ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol is supplied with a purity of at least 97% [1], which is critical for ensuring consistent and reliable outcomes in subsequent synthetic steps. While specific purity levels for alternative pyrrolizidine intermediates may vary, a purity of ≥97% is generally considered a standard for research-grade intermediates [2].

purity quality control reproducibility

Procurement-Driven Applications for ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol in KRAS G12D Drug Discovery and Scalable Synthesis


Synthesis of Stereochemically Defined KRAS G12D Inhibitors for Oncology Research

This compound is optimally utilized as a chiral building block in the synthesis of non-covalent KRAS G12D inhibitors. Its specific (2S,7aS) stereochemistry enables the construction of inhibitor analogs distinct from those derived from the (2R,7aS) enantiomer, allowing for the exploration of alternative binding modes and structure-activity relationships (SAR) in the Switch II pocket of KRAS G12D [1]. The demonstrated potency of related compounds (IC50 = 9.4 nM) validates its utility in generating tool compounds for in vitro and in vivo oncology studies [2].

Large-Scale Process Development and Manufacturing of Fluorinated Pyrrolizidine Intermediates

The compound is well-suited for process chemistry groups aiming to establish scalable and cost-effective synthetic routes. The recently reported stereocontrolled anionic cyclization methodology, which avoids hazardous reagents and chiral separations, provides a robust platform for producing multi-gram to kilogram quantities of this intermediate . This scalability is essential for supplying preclinical and clinical development programs for KRAS G12D inhibitors.

Medicinal Chemistry Campaigns Requiring High-Purity Chiral Fluorinated Building Blocks

Medicinal chemists engaged in lead optimization and SAR studies will benefit from the high purity (≥97%) and well-defined stereochemistry of this compound [3]. Its use ensures the reliable synthesis of analog libraries with consistent stereochemical fidelity, minimizing variability in biological assays and facilitating the identification of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((2S,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.